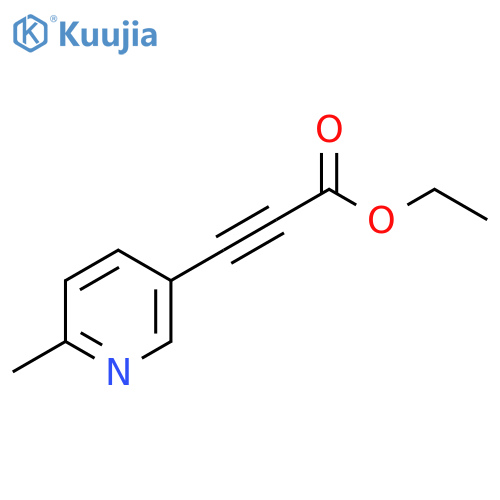Cas no 1602984-82-6 (Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate)

1602984-82-6 structure
商品名:Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate 化学的及び物理的性質
名前と識別子
-
- Ethyl3-(6-methylpyridin-3-yl)prop-2-ynoate
- 1602984-82-6
- EN300-787024
- Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate
- SCHEMBL23856226
-
- インチ: 1S/C11H11NO2/c1-3-14-11(13)7-6-10-5-4-9(2)12-8-10/h4-5,8H,3H2,1-2H3
- InChIKey: QNZOPSKETBRZFG-UHFFFAOYSA-N
- ほほえんだ: O(C(C#CC1=CN=C(C)C=C1)=O)CC
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-787024-10.0g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
| Enamine | EN300-787024-0.05g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
| Enamine | EN300-787024-5.0g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
| Enamine | EN300-787024-1.0g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
| Enamine | EN300-787024-0.1g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
| Enamine | EN300-787024-2.5g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
| Enamine | EN300-787024-0.25g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
| Enamine | EN300-787024-0.5g |
ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate |
1602984-82-6 | 95% | 0.5g |
$809.0 | 2024-05-22 |
Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
1602984-82-6 (Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate) 関連製品
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
